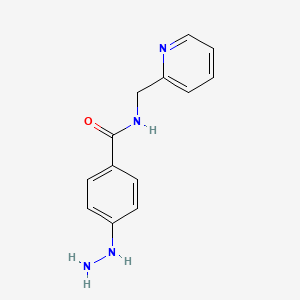![molecular formula C26H14Br2 B14799319 3,11-Dibromodibenzo[g,p]chrysene](/img/structure/B14799319.png)
3,11-Dibromodibenzo[g,p]chrysene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,11-Dibromodibenzo[g,p]chrysene is a polycyclic aromatic hydrocarbon with the molecular formula C26H14Br2 This compound is characterized by its two bromine atoms attached at the 3 and 11 positions of the dibenzo[g,p]chrysene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,11-Dibromodibenzo[g,p]chrysene can be synthesized through a multi-step process involving the bromination of dibenzo[g,p]chrysene. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors where precise control of temperature, pressure, and reagent concentrations is maintained to achieve high yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 3,11-Dibromodibenzo[g,p]chrysene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction Reactions: Reduction of the bromine atoms can yield the parent dibenzo[g,p]chrysene.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution Products: Various substituted dibenzo[g,p]chrysene derivatives.
Oxidation Products: Quinones and other oxygenated compounds.
Reduction Products: Dibenzo[g,p]chrysene.
Scientific Research Applications
3,11-Dibromodibenzo[g,p]chrysene has several applications in scientific research:
Material Science: It is used as a precursor for the synthesis of graphene nanoribbons through chemical vapor deposition (CVD) techniques.
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
Chemical Sensors: Its ability to undergo specific chemical reactions allows it to be used in the development of chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism by which 3,11-dibromodibenzo[g,p]chrysene exerts its effects is primarily through its ability to participate in π-π stacking interactions and form stable π-conjugated systems. These interactions are crucial in the formation of graphene nanoribbons and other π-conjugated materials. The bromine atoms facilitate further functionalization, enabling the compound to be tailored for specific applications.
Comparison with Similar Compounds
- 1,9-Dibromodibenzo[g,p]chrysene
- 4,10-Dibromodibenzo[def,mno]chrysene
Comparison: 3,11-Dibromodibenzo[g,p]chrysene is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to 1,9-dibromodibenzo[g,p]chrysene, the 3,11-isomer may exhibit different electronic properties and reactivity patterns. Similarly, 4,10-dibromodibenzo[def,mno]chrysene has distinct substitution patterns that affect its applications in material science and organic electronics .
Properties
Molecular Formula |
C26H14Br2 |
|---|---|
Molecular Weight |
486.2 g/mol |
IUPAC Name |
5,18-dibromohexacyclo[12.12.0.02,7.08,13.015,20.021,26]hexacosa-1(14),2(7),3,5,8,10,12,15(20),16,18,21,23,25-tridecaene |
InChI |
InChI=1S/C26H14Br2/c27-15-9-11-21-23(13-15)17-5-1-3-7-19(17)25-22-12-10-16(28)14-24(22)18-6-2-4-8-20(18)26(21)25/h1-14H |
InChI Key |
QEBGSHUTWNZUNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)C4=C2C5=C(C=C(C=C5)Br)C6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



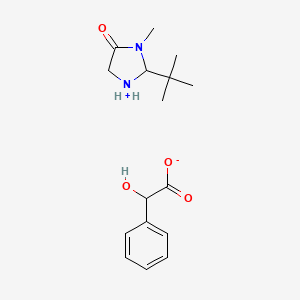
![N-{4-methyl-3-[(3-{4-[(3,4,5-trimethoxyphenyl)amino]-1,3,5-triazin-2-yl}pyridin-2-yl)amino]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B14799244.png)
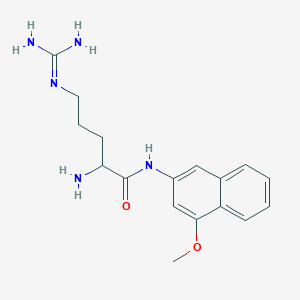
![tert-butyl cis-3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14799256.png)
![N-[(E)-(5-methylfuran-2-yl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B14799267.png)
![N-benzyl-4-[(cyclohexylcarbamoyl)amino]-N-methylbenzenesulfonamide](/img/structure/B14799276.png)
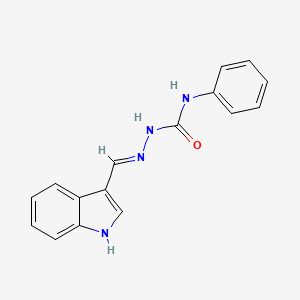

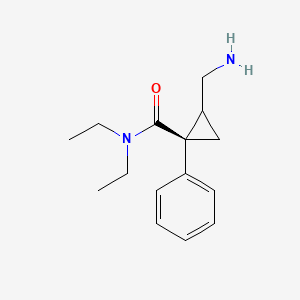
![(8S)-8-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B14799296.png)
![2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol,phosphoric Acid](/img/structure/B14799301.png)

